N-[(2Z)-4-phenyl-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]acetamide N-[(2Z)-4-phenyl-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16367503
InChI: InChI=1S/C22H23N3O2S/c1-16(26)23-21-20(17-9-4-2-5-10-17)25(15-19-13-8-14-27-19)22(28-21)24-18-11-6-3-7-12-18/h2-7,9-12,19H,8,13-15H2,1H3,(H,23,26)
SMILES:
Molecular Formula: C22H23N3O2S
Molecular Weight: 393.5 g/mol

N-[(2Z)-4-phenyl-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]acetamide

CAS No.:

Cat. No.: VC16367503

Molecular Formula: C22H23N3O2S

Molecular Weight: 393.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(2Z)-4-phenyl-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]acetamide -

Specification

Molecular Formula C22H23N3O2S
Molecular Weight 393.5 g/mol
IUPAC Name N-[3-(oxolan-2-ylmethyl)-4-phenyl-2-phenylimino-1,3-thiazol-5-yl]acetamide
Standard InChI InChI=1S/C22H23N3O2S/c1-16(26)23-21-20(17-9-4-2-5-10-17)25(15-19-13-8-14-27-19)22(28-21)24-18-11-6-3-7-12-18/h2-7,9-12,19H,8,13-15H2,1H3,(H,23,26)
Standard InChI Key AVYCUZZTHWDZPC-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=C(N(C(=NC2=CC=CC=C2)S1)CC3CCCO3)C4=CC=CC=C4

Introduction

N-[(2Z)-4-phenyl-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]acetamide is a synthetic compound belonging to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound, with the CAS number 893692-73-4, has a molecular formula of C22H23N3O2S and a molecular weight of 393.5 g/mol .

Synthesis and Chemical Reactions

The synthesis of N-[(2Z)-4-phenyl-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]acetamide involves multiple steps, typically requiring specific catalysts and solvents to achieve high yield and purity. This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can introduce oxygen-containing functional groups, remove them, or replace one functional group with another.

Biological Activity and Applications

Thiazole derivatives, including this compound, are studied for their potential biological activities such as anticancer and antimicrobial effects. The compound's structure-activity relationship (SAR) suggests that modifications to the thiazole ring and phenyl substituents can enhance its potency. The tetrahydrofuran group contributes to the compound's stability and solubility.

Antimicrobial Activity

Recent studies have shown that thiazole derivatives exhibit antimicrobial activity against various bacterial strains. For instance, a study tested the antibacterial efficacy of a related compound against Gram-positive and Gram-negative bacteria, indicating potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Research Findings and Future Directions

N-[(2Z)-4-phenyl-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]acetamide is a promising compound in the field of medicinal chemistry due to its potential therapeutic effects. Further research is needed to fully explore its biological activities and to optimize its structure for improved efficacy and safety. The compound's interaction with specific molecular targets, such as enzymes or receptors, is crucial for understanding its mechanism of action and developing it as a therapeutic agent.

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